1-(1,2,2,2-Tetrachloroethyl)-1H-pyrrole

Description

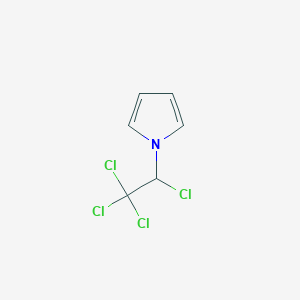

1-(1,2,2,2-Tetrachloroethyl)-1H-pyrrole is a halogenated pyrrole derivative characterized by a tetrachloroethyl substituent (-CCl₃CH₂) attached to the nitrogen atom of the pyrrole ring. Pyrrole derivatives are aromatic heterocyclic compounds with diverse applications in agrochemicals, pharmaceuticals, and materials science.

Properties

CAS No. |

63791-83-3 |

|---|---|

Molecular Formula |

C6H5Cl4N |

Molecular Weight |

232.9 g/mol |

IUPAC Name |

1-(1,2,2,2-tetrachloroethyl)pyrrole |

InChI |

InChI=1S/C6H5Cl4N/c7-5(6(8,9)10)11-3-1-2-4-11/h1-5H |

InChI Key |

CORLOPFFJPXUOS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C=C1)C(C(Cl)(Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,2,2,2-Tetrachloroethyl)-1H-pyrrole typically involves the reaction of pyrrole with 1,2,2,2-tetrachloroethane under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, to facilitate the substitution reaction. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate the production demands, with considerations for cost-effectiveness, safety, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(1,2,2,2-Tetrachloroethyl)-1H-pyrrole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.

Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.

Substitution: The tetrachloroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole carboxylic acids, while reduction can produce less chlorinated pyrrole derivatives.

Scientific Research Applications

1-(1,2,2,2-Tetrachloroethyl)-1H-pyrrole has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1,2,2,2-Tetrachloroethyl)-1H-pyrrole involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through binding to specific receptors or enzymes, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Differences and Implications

Parent Structure: Pyrrole vs. Benzene: The substitution of pyrrole (a five-membered aromatic ring with one nitrogen) with benzene (six-membered all-carbon ring) alters electronic properties. Benzene derivatives (e.g., 1-methoxy-4-(1,2,2,2-tetrachloroethyl)benzene) may exhibit greater stability due to resonance, whereas pyrrole derivatives are more reactive . Organophosphates: Chlorethoxyfos incorporates a phosphorothioate group, enabling acetylcholinesterase inhibition—a mechanism absent in halogenated aromatics .

Functional Groups :

- The tetrachloroethyl group in this compound and its benzene analog likely enhances lipophilicity, promoting membrane penetration in pests. In contrast, chlorethoxyfos leverages phosphorus-sulfur bonds for neurotoxic activity .

Biological Activity: Pesticidal Action: Chlorethoxyfos is a proven insecticide, while the benzene analog’s pesticidal use is inferred from structural classification. The pyrrole derivative’s activity remains speculative but could parallel organophosphate toxicity if metabolically activated . Aromatic vs. Non-Aromatic: 2-Acetyl-1-pyrroline (2AP), a pyrroline derivative, demonstrates the role of pyrrole-related structures in fragrance biosynthesis, highlighting divergent applications compared to halogenated analogs .

Stability and Environmental Impact

- Halogenated Pyrroles : Chlorinated compounds like this compound may persist in the environment due to C-Cl bond stability, posing bioaccumulation risks.

- Organophosphates: Chlorethoxyfos degrades faster in alkaline conditions but is acutely toxic to non-target organisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.